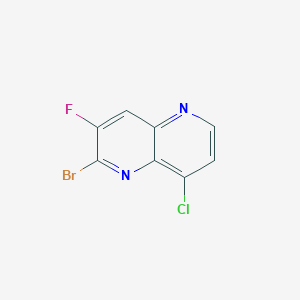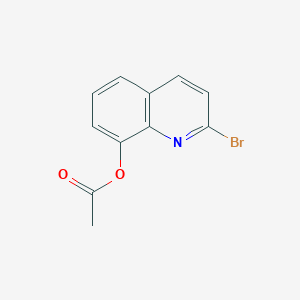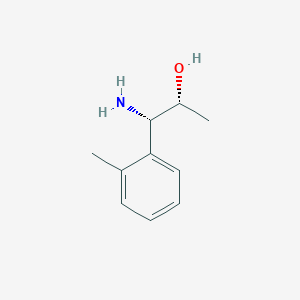
3-(2-((2-Methylbutyl)amino)ethyl)thietane1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-dioxide is a sulfur-containing heterocyclic compound It features a thietane ring, which is a four-membered ring containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-dioxide typically involves the reaction of thietan-3-one with 2-methylbutylamine. The process includes the addition of the amine to the carbonyl group of thietan-3-one, followed by oxidation of the sulfur atom to form the dioxide. The reaction conditions often require the use of an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thietane derivatives with lower oxidation states.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thietane derivatives.
Substitution: Various substituted thietane derivatives depending on the reagents used.
Scientific Research Applications
3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-dioxide involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom in the thietane ring can form strong interactions with metal ions, which may play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-dione
- 3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-sulfone
Uniqueness
3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-dioxide is unique due to its specific substitution pattern and the presence of the thietane ring. This structure imparts distinct chemical and biological properties compared to other sulfur-containing heterocycles.
Properties
Molecular Formula |
C10H21NO2S |
|---|---|
Molecular Weight |
219.35 g/mol |
IUPAC Name |
N-[2-(1,1-dioxothietan-3-yl)ethyl]-2-methylbutan-1-amine |
InChI |
InChI=1S/C10H21NO2S/c1-3-9(2)6-11-5-4-10-7-14(12,13)8-10/h9-11H,3-8H2,1-2H3 |
InChI Key |
RDVJFTYAADEMHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNCCC1CS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


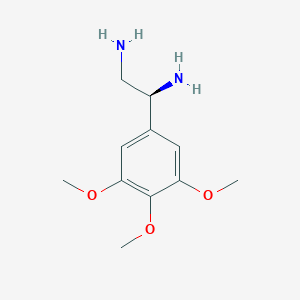
![5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15233346.png)
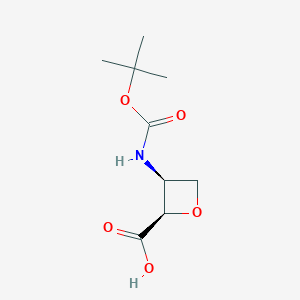

![6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B15233387.png)



![(S)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B15233405.png)
![Methyl 7-aminothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15233406.png)
